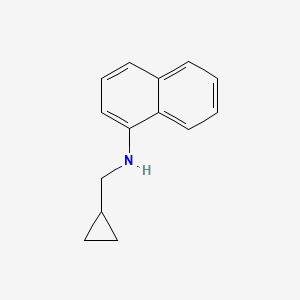
3-Chloro-4-(2-methoxyethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyethoxy)-3-chlorobenzoic acid is an organic compound with the molecular formula C10H11ClO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxyethoxy group and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)-3-chlorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzoic acid.
Etherification: The 3-chlorobenzoic acid undergoes etherification with 2-methoxyethanol in the presence of a suitable catalyst, such as sulfuric acid, to form 4-(2-Methoxyethoxy)-3-chlorobenzoic acid.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Methoxyethoxy)-3-chlorobenzoic acid may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methoxyethoxy)-3-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-(2-Methoxyethoxy)-3-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxyethoxy)-3-chlorobenzoic acid involves its interaction with specific molecular targets. The methoxyethoxy group can enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with biological molecules. The chlorine atom can participate in various chemical reactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyethanol: A related compound used as a solvent and in the synthesis of other chemicals.
3-Chlorobenzoic acid: The starting material for the synthesis of 4-(2-Methoxyethoxy)-3-chlorobenzoic acid.
4-Methoxybenzoic acid: Another benzoic acid derivative with different substituents.
Uniqueness
4-(2-Methoxyethoxy)-3-chlorobenzoic acid is unique due to the presence of both a methoxyethoxy group and a chlorine atom on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H11ClO4 |
|---|---|
Poids moléculaire |
230.64 g/mol |
Nom IUPAC |
3-chloro-4-(2-methoxyethoxy)benzoic acid |
InChI |
InChI=1S/C10H11ClO4/c1-14-4-5-15-9-3-2-7(10(12)13)6-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13) |
Clé InChI |
CXQOKXSPXJGMBU-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C=C(C=C1)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13967278.png)



![3-Ethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13967319.png)




![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13967361.png)



